molecular formula C16H12O6 B11116202 Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11116202
M. Wt: 300.26 g/mol
InChI Key: XNGANKQSHJFXNK-UHFFFAOYSA-N
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Description

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a furan ring and a benzofuran ring, which are connected through ester linkages. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-(furan-2-carbonyloxy)-2-methyl-benzofuran-3-carboxylic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Nitric acid or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and benzofuran rings. These interactions can lead to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific ester linkages and the presence of both furan and benzofuran rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

methyl 5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C16H12O6/c1-9-14(16(18)19-2)11-8-10(5-6-12(11)21-9)22-15(17)13-4-3-7-20-13/h3-8H,1-2H3

InChI Key

XNGANKQSHJFXNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OC

Origin of Product

United States

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